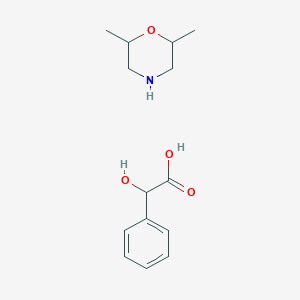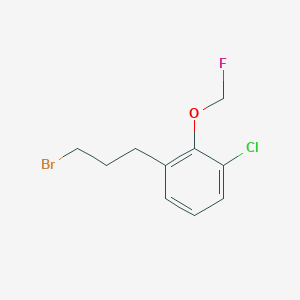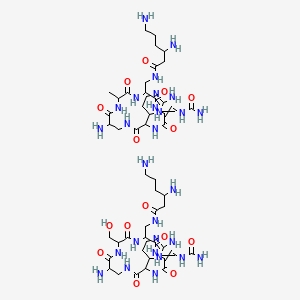
1-(5-(Bromomethyl)-2-chlorophenyl)-3-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(Bromomethyl)-2-chlorophenyl)-3-chloropropan-2-one is an organic compound that features a bromomethyl group and a chlorophenyl group attached to a propanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Bromomethyl)-2-chlorophenyl)-3-chloropropan-2-one typically involves the bromination of a suitable precursor. One common method involves the bromination of 2-chlorophenylpropan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often using continuous flow reactors to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-(Bromomethyl)-2-chlorophenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Applications De Recherche Scientifique
1-(5-(Bromomethyl)-2-chlorophenyl)-3-chloropropan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of polymers and other advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(5-(Bromomethyl)-2-chlorophenyl)-3-chloropropan-2-one depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(5-Bromomethyl-2-chlorophenyl)-2-chloropropan-2-one
- 1-(5-Bromomethyl-2-chlorophenyl)-3-chlorobutan-2-one
Uniqueness
1-(5-(Bromomethyl)-2-chlorophenyl)-3-chloropropan-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromomethyl and chlorophenyl groups allows for diverse chemical transformations and applications in various fields .
Propriétés
Formule moléculaire |
C10H9BrCl2O |
|---|---|
Poids moléculaire |
295.98 g/mol |
Nom IUPAC |
1-[5-(bromomethyl)-2-chlorophenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H9BrCl2O/c11-5-7-1-2-10(13)8(3-7)4-9(14)6-12/h1-3H,4-6H2 |
Clé InChI |
BMHIBLFTGCVKBZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CBr)CC(=O)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


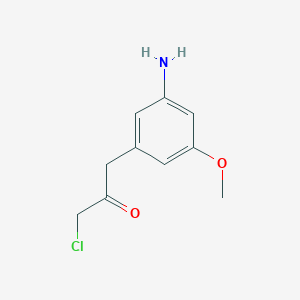
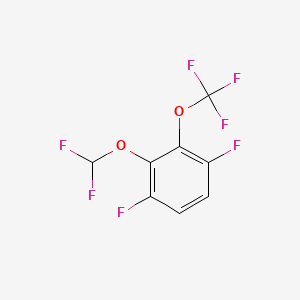
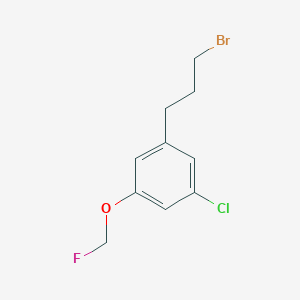
![1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-propan-2-ylpent-3-ynoate](/img/structure/B14056157.png)
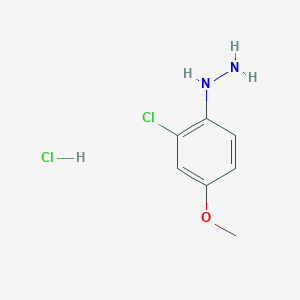
![Carbamic acid, [1-[[[(acetylamino)methyl]thio]methyl]-2-amino-2-oxoethyl]-, 1,1-dimethylethyl ester, (R)-](/img/structure/B14056173.png)
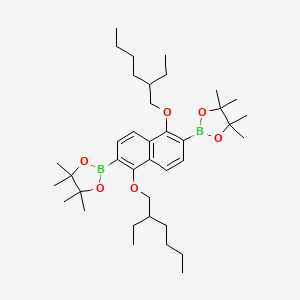
![Methyl 7-propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylate](/img/structure/B14056187.png)

